molecular formula C11H16N2O4S B2460552 Tert-butyl 3-amino-4-sulfamoylbenzoate CAS No. 2248379-49-7

Tert-butyl 3-amino-4-sulfamoylbenzoate

Cat. No.: B2460552
CAS No.: 2248379-49-7
M. Wt: 272.32
InChI Key: XDNDKGAUWXFJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-4-sulfamoylbenzoate is an organic compound with the molecular formula C11H17NO4S. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and a sulfamoyl group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-sulfamoylbenzoate typically involves the following steps:

    Nitration: The starting material, tert-butyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfamoylation: The amino group is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-sulfamoylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfamoyl group can be reduced to form sulfonamide derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-amino-4-sulfamoylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a sulfamoyl group.

    Tert-butyl 3-amino-4-chlorobenzoate: Similar structure but with a chloro group instead of a sulfamoyl group.

    Tert-butyl 3-amino-4-nitrobenzoate: Similar structure but with a nitro group instead of a sulfamoyl group.

Uniqueness

Tert-butyl 3-amino-4-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where sulfonamide functionality is desired.

Properties

IUPAC Name

tert-butyl 3-amino-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)7-4-5-9(8(12)6-7)18(13,15)16/h4-6H,12H2,1-3H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNDKGAUWXFJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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